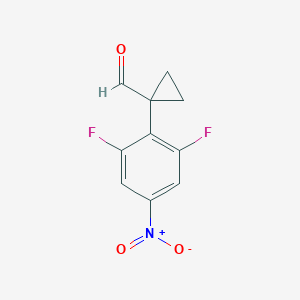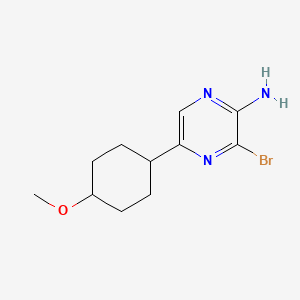
N-cyclopropyl-3,5-dimethylcyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-3,5-dimethylcyclohexan-1-amine is an organic compound with the molecular formula C11H21N and a molecular weight of 167.29 g/mol . This compound belongs to the class of cycloalkylamines, which are characterized by a cycloalkane ring structure with an amine group attached. The presence of the cyclopropyl and dimethyl groups on the cyclohexane ring imparts unique chemical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3,5-dimethylcyclohexan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanone with cyclopropylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclopropyl-3,5-dimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Secondary amines, alcohols
Substitution: Substituted amines, amides
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-3,5-dimethylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-3,5-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to amine receptors in the central nervous system, influencing neurotransmitter release and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-cyclopropylcyclohexanamine: Similar structure but lacks the dimethyl groups.
3,5-dimethylcyclohexanamine: Similar structure but lacks the cyclopropyl group.
Cyclohexylamine: Basic structure without the cyclopropyl and dimethyl groups.
Uniqueness
N-cyclopropyl-3,5-dimethylcyclohexan-1-amine is unique due to the presence of both cyclopropyl and dimethyl groups on the cyclohexane ring. This combination imparts distinct chemical properties, such as increased steric hindrance and altered electronic distribution, which can influence its reactivity and biological activity .
Eigenschaften
Molekularformel |
C11H21N |
|---|---|
Molekulargewicht |
167.29 g/mol |
IUPAC-Name |
N-cyclopropyl-3,5-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C11H21N/c1-8-5-9(2)7-11(6-8)12-10-3-4-10/h8-12H,3-7H2,1-2H3 |
InChI-Schlüssel |
RSNFHFYHXICVLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CC(C1)NC2CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13334452.png)

![Rel-((1R,4S,5R)-2-azabicyclo[2.1.1]hexan-5-yl)methanamine](/img/structure/B13334459.png)
![3-Methyl-N-[(4-methylmorpholin-2-yl)methyl]cyclopentan-1-amine](/img/structure/B13334461.png)

![1-{3-Methylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-amine](/img/structure/B13334469.png)



![2-Oxabicyclo[2.1.1]hexane-1-carbaldehyde](/img/structure/B13334499.png)

